molecular formula C24H27N5O3S B11578566 6-(4-ethoxyphenyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11578566
M. Wt: 465.6 g/mol
InChI Key: LUTTXMKSUXRNEA-UHFFFAOYSA-N
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Description

6-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an oxolan-2-ylmethyl group, and a phenyl group attached to a triazolothiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolothiadiazine Core: This step involves the cyclization of appropriate precursors to form the triazolothiadiazine ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Ethoxyphenyl Group: This step involves the substitution of a phenyl group with an ethoxy group. Common reagents used in this step include ethyl iodide and a base such as potassium carbonate.

    Attachment of the Oxolan-2-ylmethyl Group: This step involves the alkylation of the triazolothiadiazine core with an oxolan-2-ylmethyl group. Reagents such as oxirane and a suitable catalyst are often used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the triazolothiadiazine core, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and ethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly employed.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

6-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4-AMINO-2-(5-MERCAPTO-1,3,4-OXADIAZOL-2-YLMETHYL)-5-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE
  • 4-AMINO-2-(4-AMINO-5-MERCAPTO-4H-1,2,4-TRIAZOL-3-YLMETHYL)-5-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE

Uniqueness

6-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific structural features, such as the presence of an ethoxyphenyl group and an oxolan-2-ylmethyl group. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H27N5O3S

Molecular Weight

465.6 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-N-(oxolan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C24H27N5O3S/c1-2-31-18-12-10-16(11-13-18)20-21(23(30)25-15-19-9-6-14-32-19)33-24-27-26-22(29(24)28-20)17-7-4-3-5-8-17/h3-5,7-8,10-13,19-21,28H,2,6,9,14-15H2,1H3,(H,25,30)

InChI Key

LUTTXMKSUXRNEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NCC5CCCO5

Origin of Product

United States

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